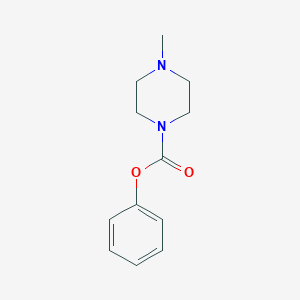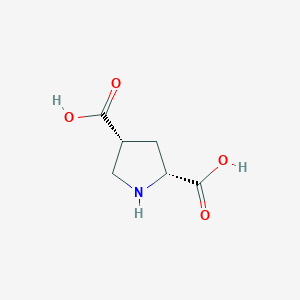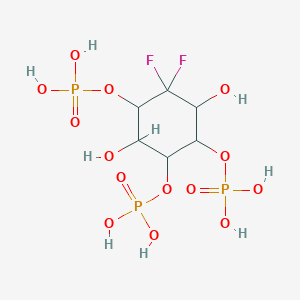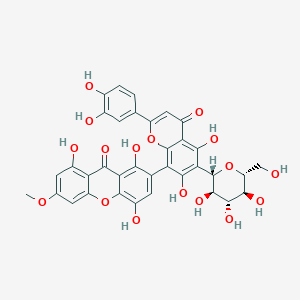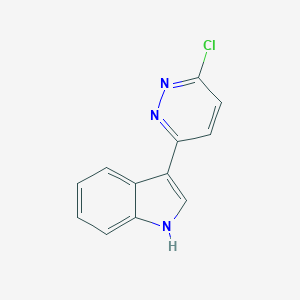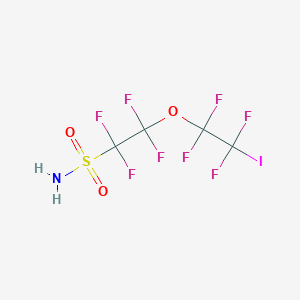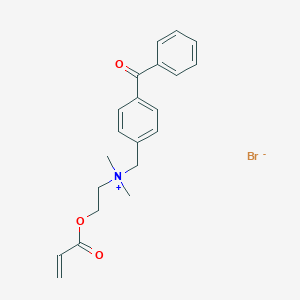
3-ブロモ-2-メチル安息香酸メチル
概要
説明
Methyl 3-bromo-2-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound of interest is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 2-alkynylbenzoic acids , and methyl 2-amino 5-bromobenzoate have been investigated for their molecular structures, synthesis methods, and chemical properties.
Synthesis Analysis
The synthesis of related benzoate derivatives often involves reactions that introduce functional groups or modify existing ones. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, 2-bromo-3-hydroxybenzoate derivatives are synthesized via the Diels–Alder reaction followed by ring-opening aromatization . These methods could potentially be adapted for the synthesis of methyl 3-bromo-2-methylbenzoate.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . Computational methods like Density Functional Theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure . These studies provide insights into the stability and reactivity of the molecules.
Chemical Reactions Analysis
Benzoate derivatives can undergo various chemical reactions, including cyclization , cross-coupling , and carboxylation . These reactions are crucial for the functionalization of the benzoate core and the synthesis of more complex molecules. The reactivity of the bromo and methyl groups in methyl 3-bromo-2-methylbenzoate would likely allow for similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives, such as thermal stability , vibrational spectra , and electronic properties , are characterized using a range of spectroscopic and computational techniques. These properties are influenced by the molecular structure and are important for understanding the behavior of the compounds under different conditions.
科学的研究の応用
3-ブロモ-2-メチル安息香酸メチル: 科学研究における応用に関する包括的な分析
医薬品中間体: 3-ブロモ-2-メチル安息香酸メチルは、主に様々な医薬品化合物の合成における中間体として使用されます。 その役割は、医薬品有効成分(API)などの治療目的で使用できる複雑な分子の形成に不可欠です .
有機合成: 有機化学において、この化合物は、幅広い有機分子の合成のためのビルディングブロックとして役立ちます。 その臭素原子は特に反応性が高く、複雑な有機構造を構築するための基礎となる置換反応における貴重な試薬となっています .
材料科学: 研究者たちは、ポリマーやコーティングなどの新素材の開発における3-ブロモ-2-メチル安息香酸メチルの使用を検討してきました。 その化学構造は、耐久性や耐薬品性の向上など、材料にユニークな特性を与える可能性があります。
分析化学: 3-ブロモ-2-メチル安息香酸メチルは、その独特の化学的特性により、クロマトグラフィーや分光法などの分析方法において、標準物質または参照物質として使用できます。これにより、物質の同定と定量に役立ちます。
医薬品化学: 医薬品化学において、この化合物は、薬物候補の合成に利用されます。 その分子骨格は、様々な疾患に対する潜在的な生物活性を有する誘導体を生成するために、しばしば改変されます .
Safety and Hazards
特性
IUPAC Name |
methyl 3-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQTCSBXHAYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513208 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99548-54-6 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-bromo-2-methylbenzoate in the synthesis of Erismodegib?
A1: Methyl 3-bromo-2-methylbenzoate serves as a crucial building block in the synthesis of Erismodegib. [] It undergoes a Suzuki coupling reaction with 4-trifluoromethoxy phenylboronic acid to yield Methyl-4'-(trifluoromethoxy) biphenyl-3-carboxylate, which is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to form the final Erismodegib molecule. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

